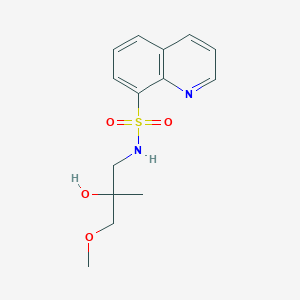![molecular formula C20H23F3N4O2 B2511843 N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide CAS No. 1147707-31-0](/img/structure/B2511843.png)
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Synthesis and Biodistribution for PET Imaging
One study focused on the synthesis and biodistribution of a related compound, [11C]R116301, as a promising positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. The compound showed a high radiochemical yield and specific activity, with biodistribution revealing preferential accumulation in regions associated with NK1 receptor expression, indicating its potential for in vivo visualization of NK1 receptors using PET (M. V. D. Mey et al., 2005).
Antitumor Activity
Another line of research explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the role of structural analogs in therapeutic applications. Certain compounds exhibited promising inhibitory effects on different cell lines, highlighting their potential as antitumor agents (M. Albratty et al., 2017).
Insecticidal Assessment
Research into the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, presents an application of these compounds in agriculture. The study synthesized new derivatives and evaluated them as insecticidal agents, demonstrating the diverse applications of such compounds beyond medical uses (A. Fadda et al., 2017).
Pharmacological Activity
The design, synthesis, and pharmacological activity evaluation of substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile further exemplifies the therapeutic potential of these compounds. This research aimed to explore the anticancer and anti-inflammatory activities of benzothiazole, pyrimidine, and piperazine nucleus derivatives, underscoring the compounds' significant in-vitro anti-inflammatory activity and their ability to inhibit cancer (Savita G. Ghule et al., 2013).
Marine Actinobacterium Metabolites
Exploration of bioactive metabolites from marine actinobacterium Streptomyces sp. KMM 7210, including compounds structurally related to the initial query, highlights the search for new bioactive substances from natural sources. These metabolites were evaluated for cytotoxic activities, contributing to the discovery of potential new drugs from marine organisms (M. P. Sobolevskaya et al., 2007).
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-11-9-26(10-12-27)13-17(28)25-19(14-24)7-3-4-8-19/h1-2,5-6H,3-4,7-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWQJMZGPUJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

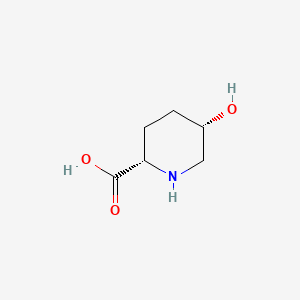

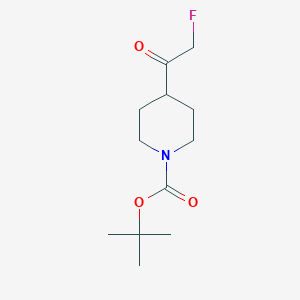
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
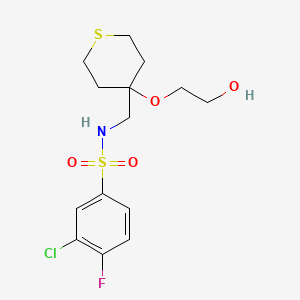

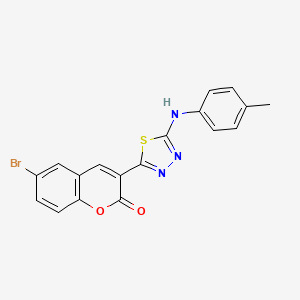
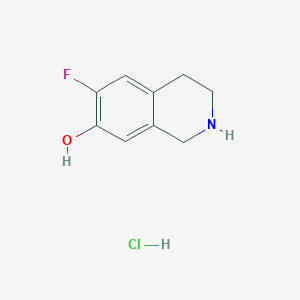
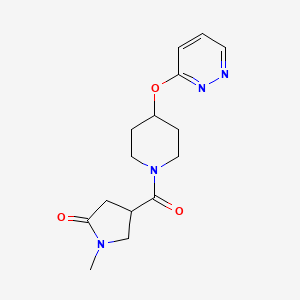
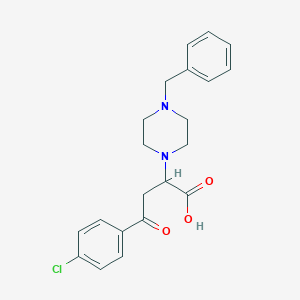
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)
